4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
“4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” is a chemical compound with the CAS Number: 2230807-41-51. It has a molecular weight of 200.191. The compound is stored at room temperature and is available in powder form1.
Synthesis Analysis
The synthesis of such compounds, particularly bicyclo[2.1.1]hexanes, is an area of active research23. An efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed23. The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition23. The system can readily be derivatized with numerous transformations23.
Molecular Structure Analysis
The molecular structure of “4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” is not explicitly mentioned in the available resources. However, it is known that the compound belongs to the class of bicyclo[2.1.1]hexanes23, which are saturated bicyclic structures incorporated in newly developed bio-active compounds23.Chemical Reactions Analysis
The chemical reactions involving “4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” are not explicitly mentioned in the available resources. However, it is known that the compound can be part of [2 + 2] cycloaddition reactions23.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature1. More specific physical and chemical properties are not mentioned in the available resources.Scientific Research Applications
Lipase-catalyzed Synthesis and Chiral Synthon Applications
The efficient preparation of optically active enantiomers of 1-ethoxycarbonyl-2-oxo-3-oxabicyclo[3.1.0]hexane, demonstrating its utility in synthesizing chiral synthons with high enantiomeric purity. This showcases the compound's potential in creating optically active materials essential for pharmaceutical synthesis (Tsuji, Onishi, & Sakata, 1999).
Photochemical and Thermolysis Studies
Research into 2-Oxabicyclo[2.1.1]hexane derivatives, including their synthesis via intramolecular photocycloaddition and thermolysis, provides insights into the behavior of these compounds under various conditions. This contributes to a broader understanding of cycloaddition reactions and the stability of ethoxycarbonyl-substituted compounds (Kirmse & Mrotzeck, 1988).
Pyrazole Derivative Synthesis
The creation of pyrazole derivatives from 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, illustrating the compound's role in generating heterocyclic structures with potential biological activity. This research underlines its application in the field of medicinal chemistry and the synthesis of bioactive molecules (Kasımoğulları & Arslan, 2010).
Aza-Diels-Alder Reactions in Aqueous Solution
The compound's derivatives have been used in Aza-Diels-Alder reactions to synthesize bicyclic amino acid derivatives, showcasing its utility in asymmetric synthesis and the development of novel amino acids for various applications (Waldmann & Braun, 1991).
Coordination Chemistry and Metal Complexes
Studies on the coordination behavior of related ethoxycarbonyl compounds towards Cu(II) and Co(II) metal ions contribute to the understanding of metal-ligand interactions, offering potential applications in materials science and catalysis (Athanasellis et al., 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more1.
Future Directions
Bicyclo[2.1.1]hexanes, including “4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid”, are playing an increasingly important role in the development of bio-active compounds23. However, they are still underexplored from a synthetic accessibility point of view23. Future research will likely focus on developing new synthetic routes, implementing new methodologies, and exploring new exit vectorization3.
properties
IUPAC Name |
4-ethoxycarbonyl-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-4-15-8(14)10-5-11(6-10,7(12)13)16-9(10,2)3/h4-6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUOEOJGIZQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
CAS RN |
2230799-23-0 |
Source
|
Record name | 4-(ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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